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Compound of Interest

Compound Name: 7-Chloro-4-hydroxyquinazoline

Cat. No.: B189423

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical
properties of 7-Chloro-4-hydroxyquinazoline. It includes a detailed summary of its known
guantitative data, experimental protocols for its synthesis and characterization, and a
visualization of its synthetic pathway. This document is intended to serve as a valuable
resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

7-Chloro-4-hydroxyquinazoline, also known as 7-chloroquinazolin-4(3H)-one, is a
heterocyclic organic compound with the chemical formula CsHsCIN20. The following tables
summarize its key physicochemical properties based on available data.

Identifier Value

CAS Number 31374-18-2
Molecular Formula CsHsCIN20
Molecular Weight 180.59 g/mol
Appearance Solid
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Property

Value

Notes

Melting Point

> 280 °C

Data for the related compound
6-Nitro-7-Chloro-4-Hydroxy
quinazoline.[1] A specific
experimental melting point for
7-Chloro-4-hydroxyquinazoline
is not readily available in the

public domain.

Boiling Point

359.887 °C at 760 mmHg

Density

1.5 g/cm3

Solubility

Not available

Specific quantitative solubility
data in common organic
solvents is not readily
available.[1] However,
quinazoline derivatives'
solubility can vary, with some
showing solubility in solvents
like N,N-dimethylformamide
(DMF).

pKa

Not available

Experimental pKa data is not
readily available.
Computational methods can
be used to predict pKa values

for quinazoline derivatives.

logP

Not available

Experimental logP data is not

readily available.

Refractive Index

171

Flash Point

171.454 °C

Experimental Protocols
Synthesis of 7-Chloro-4-hydroxyquinazoline
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A common and effective method for the synthesis of 7-Chloro-4-hydroxyquinazoline is
through the condensation of 2-amino-4-chlorobenzoic acid with formamide.

Materials:

2-amino-4-chlorobenzoic acid

Formamide

Deionized water

Nitrogen gas

Standard laboratory glassware and heating apparatus
Procedure:

o A mixture of 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (approximately 14
equivalents) is placed in a round-bottom flask.

e The reaction vessel is aerated with nitrogen gas.

e The mixture is stirred and heated under reflux at 160 °C for approximately 1.5 hours. The
progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

 After the reaction is complete, the mixture is cooled to 80 °C.
e Deionized water is added to the cooled reaction mixture.
e The mixture is then further cooled to -5 °C over a period of 1 hour to precipitate the product.

e The solid product is collected by filtration, washed with cold deionized water, and dried to
yield 7-Chloro-4-hydroxyquinazoline.

Characterization

The identity and purity of the synthesized 7-Chloro-4-hydroxyquinazoline can be confirmed
using standard analytical techniques:
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
recorded to confirm the chemical structure of the compound.

 Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic
functional groups present in the molecule.

e Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
synthesized compound.

» Melting Point Analysis: Determination of the melting point can be used as an indicator of
purity.

o High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the
purity of the final product.[1]

Synthetic Workflow

The following diagram illustrates the synthetic pathway for 7-Chloro-4-hydroxyquinazoline
from 2-amino-4-chlorobenzoic acid.
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Caption: Synthetic pathway of 7-Chloro-4-hydroxyquinazoline.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the direct
interaction of 7-Chloro-4-hydroxyquinazoline with specific biological signaling pathways.
However, the quinazoline scaffold is a well-established pharmacophore present in numerous
biologically active compounds. Derivatives of 7-Chloro-4-hydroxyquinazoline, such as 7-
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chloro-6-nitro-4-hydroxyquinazoline, are utilized as key intermediates in the synthesis of
pharmaceuticals targeting cancer and inflammatory diseases through the inhibition of specific
enzymes.[2] Further research is required to elucidate the specific biological targets and
mechanisms of action of the parent 7-Chloro-4-hydroxyquinazoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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